molecular formula C20H22ClN3 B109636 Aptiganel hydrochloride CAS No. 137160-11-3

Aptiganel hydrochloride

Cat. No.: B109636
CAS No.: 137160-11-3
M. Wt: 339.9 g/mol
InChI Key: CKAKVKWRMCAYJD-UHFFFAOYSA-N
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Description

Cerestat, also known as Aptiganel, is a small molecule drug that acts as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was initially developed by Cenes Ltd. and has been studied for its potential neuroprotective properties, particularly in the context of brain injuries and stroke .

Scientific Research Applications

Cerestat has been extensively studied for its neuroprotective properties. Some of its key applications include:

Biochemical Analysis

Biochemical Properties

Cerestat interacts with the NMDA receptor, acting as an antagonist . It exhibits a high degree of selectivity for the NMDA receptor over sigma receptors . The interaction between Cerestat and the NMDA receptor is crucial for its role in biochemical reactions.

Cellular Effects

Cerestat has been shown to have significant effects on various types of cells and cellular processes. In a rat model of stroke induced by middle cerebral artery occlusion, Cerestat reduced infarct volume and the number of steps and errors in a foot fault test . It also reduced cortical and striatal neuronal necrosis in a rat model of temporary focal ischemia .

Molecular Mechanism

Cerestat exerts its effects at the molecular level primarily through its interaction with the NMDA receptor. As an NMDA receptor antagonist, Cerestat blocks the activity of this receptor, thereby reducing calcium entry into the cell . This mechanism of action is believed to underlie its neuroprotective effects in models of cerebral ischemia .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of Cerestat in laboratory settings are limited, it’s known that Cerestat’s neuroprotective effects can be observed following administration in animal models of cerebral ischemia .

Dosage Effects in Animal Models

In animal models, the effects of Cerestat have been observed to vary with dosage. For instance, in a rat model of stroke, Cerestat at a dose of 1 mg/kg reduced infarct volume and improved performance in a foot fault test .

Preparation Methods

The synthesis of Cerestat involves the preparation of N-(3-ethylphenyl)-N-methyl-N’-1-naphthalenylguanidine hydrochloride. The synthetic route typically includes the following steps:

Industrial production methods for Cerestat would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Cerestat undergoes various chemical reactions, including:

    Oxidation: Cerestat can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, particularly at the guanidine moiety.

    Substitution: Cerestat can participate in substitution reactions, especially at the aromatic rings.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Cerestat is unique among NMDA receptor antagonists due to its specific binding properties and neuroprotective effects. Similar compounds include:

    Ketamine: Another NMDA receptor antagonist with anesthetic and antidepressant properties.

    Memantine: Used in the treatment of Alzheimer’s disease, it also acts as an NMDA receptor antagonist.

    Dizocilpine (MK-801): A potent NMDA receptor antagonist used primarily in research settings.

Compared to these compounds, Cerestat has shown a higher selectivity for the NMDA receptor and has been specifically studied for its neuroprotective effects in ischemic conditions .

Properties

IUPAC Name

1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3.ClH/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19;/h4-14H,3H2,1-2H3,(H2,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAKVKWRMCAYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045762
Record name Aptiganel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137160-11-3
Record name Aptiganel hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137160113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aptiganel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APTIGANEL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40PWH14OXW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action for Cerestat?

A1: Cerestat functions as a non-competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor, specifically targeting the ion channel associated with this receptor. [] This means it binds to a site distinct from the glutamate binding site and inhibits the flow of ions through the channel, preventing excessive NMDA receptor activity. []

Q2: How does Cerestat's affinity for NMDA receptors compare to its affinity for other receptors like nicotinic acetylcholine receptors?

A3: Research indicates that Cerestat exhibits a higher affinity for NMDA receptors compared to human α7 nicotinic acetylcholine receptors. [, ] While Cerestat can inhibit both receptor types, it does so at concentrations significantly lower for NMDA receptors. [] This selectivity is crucial for targeting NMDA receptor-mediated excitotoxicity while potentially minimizing off-target effects.

Q3: What in vitro and in vivo models have been used to investigate Cerestat's neuroprotective potential?

A3: Cerestat's neuroprotective effects have been explored in various experimental models. These include:

  • Focal Cerebral Ischemia: Cerestat demonstrated neuroprotective effects in animal models of focal cerebral ischemia, mimicking stroke conditions. [, , , ]
  • Traumatic Brain Injury: Studies using controlled cortical impact injury in rats revealed that Cerestat treatment reduced contusion volume, hemispheric swelling, and brain water content, indicating potential benefits in traumatic brain injury. [, ]
  • Spinal Cord Injury: Research in a rat spinal cord contusion model showed that Cerestat, when administered after injury, provided a partial and delayed neuroprotective effect, suggesting possible applications in spinal cord injury. []
  • Retinal Ischemia: While limited information is available in the provided abstracts, studies suggest that Cerestat has been investigated in animal models of retinal ischemia. [, ]

Q4: What is the current understanding of Cerestat's pharmacokinetic properties in humans?

A4: Clinical studies in healthy volunteers provided insights into Cerestat's pharmacokinetics:

  • Administration: Intravenous infusion is the primary route of administration explored for Cerestat. []
  • Clearance: Cerestat exhibits a clearance rate of approximately 125 +/- 55 L/h. []
  • Volume of Distribution: The volume of distribution for Cerestat is estimated to be 537 +/- 1,261. []
  • Tolerability and Side Effects: While generally well-tolerated at lower doses, Cerestat infusions in humans have been associated with dose-dependent side effects. These include elevated blood pressure, transient paresthesia, lightheadedness, euphoria, motor retardation, perceptual disturbances, and in rare cases, hallucinations. []

Q5: What are the limitations and challenges encountered in the development of Cerestat as a clinically viable neuroprotective agent?

A6: Despite promising preclinical findings, Cerestat, along with other first-generation NMDA antagonists like Selfotel and Eliprodil, faced setbacks in clinical trials for stroke and head trauma. []

  • Therapeutic Index: A key challenge lies in achieving a sufficient therapeutic index, balancing efficacy with tolerable side effects. [] The observed dose-dependent central nervous system side effects highlight the need for improved compounds with a wider therapeutic window. []

Q6: What are the future directions for research on Cerestat and related compounds?

A6: While the clinical development of first-generation NMDA antagonists like Cerestat has encountered challenges, research in this field continues. Future directions include:

  • Novel NMDA Antagonists: Developing next-generation NMDA antagonists with improved safety profiles and a wider therapeutic window is crucial. []
  • Targeted Drug Delivery: Exploring targeted drug delivery strategies to enhance brain penetration and minimize systemic exposure could improve efficacy and reduce side effects. []
  • Biomarker Identification: Identifying reliable biomarkers to predict treatment response and monitor potential adverse effects remains an important area of research. []

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